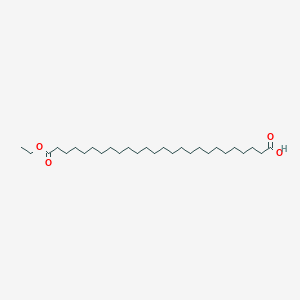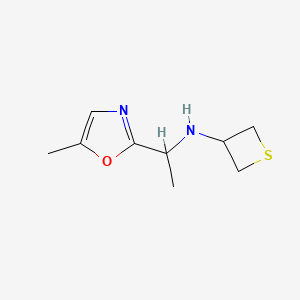![molecular formula C15H14ClNO4S B12952605 Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is a compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.8 g/mol It is a derivative of phenylalanine, an essential amino acid, and contains a sulfonyl group attached to a 3-chlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- typically involves the reaction of phenylalanine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]phenylalanine
- N-[(4-bromophenyl)sulfonyl]phenylalanine
- N-[(4-fluorophenyl)sulfonyl]phenylalanine
Uniqueness
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C15H14ClNO4S |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)/t14-/m0/s1 |
Clé InChI |
XZBAIPMBXLSRKT-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



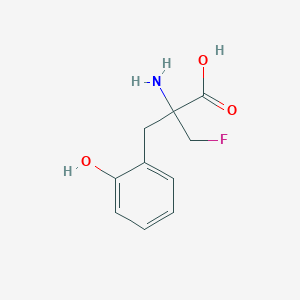

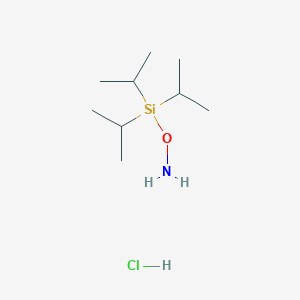
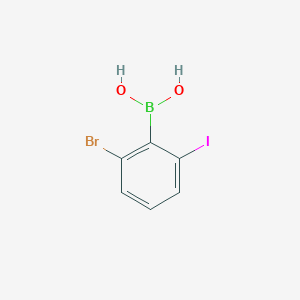
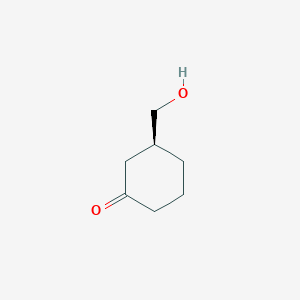
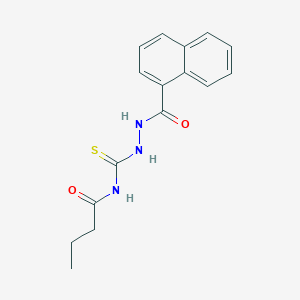

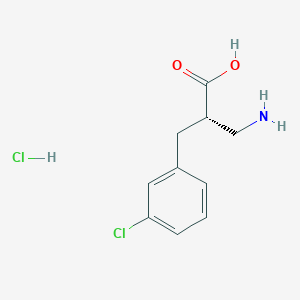


![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
